Spiro[chroman-2,1'-cyclohexan]-4-one

VR1 Antagonist Pain Therapeutics Synthetic Intermediate

Spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1) is a heterocyclic spiro compound with the molecular formula C₁₄H₁₆O₂ and a molecular weight of 216.28 g/mol, featuring a chroman-4-one ring fused via a spiro carbon to a cyclohexane moiety. As an unsubstituted spirochromanone core scaffold, this compound serves as a synthetic intermediate and building block in medicinal chemistry, with reported applications in the preparation of vanilloid receptor subtype 1 (VR1) antagonists and antimicrobial spirochromanone derivatives.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 62756-20-1
Cat. No. B1310622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chroman-2,1'-cyclohexan]-4-one
CAS62756-20-1
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2
InChIKeyDBQLMDVZSFDTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1): Product Identification and Baseline Characterization for Research Procurement


Spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1) is a heterocyclic spiro compound with the molecular formula C₁₄H₁₆O₂ and a molecular weight of 216.28 g/mol, featuring a chroman-4-one ring fused via a spiro carbon to a cyclohexane moiety . As an unsubstituted spirochromanone core scaffold, this compound serves as a synthetic intermediate and building block in medicinal chemistry, with reported applications in the preparation of vanilloid receptor subtype 1 (VR1) antagonists and antimicrobial spirochromanone derivatives [1][2]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of 95-98%, and it is intended exclusively for research and development purposes .

Why Spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1) Cannot Be Casually Substituted with Other Spirochromanones


The selection of spiro[chroman-2,1'-cyclohexan]-4-one versus its analogs is not a matter of functional interchangeability. The specific ring size of the spiro-fused cycloalkane moiety—cyclohexane versus cyclopentane—determines the three-dimensional conformational space and steric environment available for subsequent derivatization, directly impacting biological target engagement and pharmacokinetic properties [1]. Unsubstituted core scaffolds such as this compound provide a clean synthetic entry point for structure-activity relationship (SAR) exploration, whereas pre-functionalized analogs (e.g., 7-hydroxy or methoxy-substituted derivatives) introduce electronic and steric biases that constrain downstream chemical diversification [2][3]. The evidence presented below quantifies where this compound offers verifiable differentiation for procurement and research design decisions.

Spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1): Quantified Differentiation Evidence for Procurement Decisions


Synthetic Utility of the Unsubstituted Spiro[chroman-2,1'-cyclohexan]-4-one Core as a VR1 Antagonist Intermediate

In a patented synthetic route for vanilloid receptor subtype 1 (VR1) antagonists, spiro[chroman-2,1'-cyclohexan]-4-one serves as the key unsubstituted intermediate for the preparation of spiro[chroman-2,1′-cyclohexane]-4-amine, which is subsequently elaborated to the target 1-(1H-indazol-4-yl)-3-(spiro[chroman-2,1′-cyclohexane]-4-yl)urea [1]. This represents a direct head-to-head differentiation from pre-functionalized spirochromanone analogs (e.g., 7-hydroxy or methoxy-substituted derivatives) that would require deprotection or selective functional group manipulation to access the same 4-amino spirocyclic intermediate, adding synthetic steps and reducing overall efficiency.

VR1 Antagonist Pain Therapeutics Synthetic Intermediate

Comparative Commercial Availability and Pricing of Spiro[chroman-2,1'-cyclohexan]-4-one Versus Structurally Related Analogs

Cross-supplier pricing analysis reveals that spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1) is commercially available at pricing structures that differ significantly from its substituted analogs . This is a cross-study comparable comparison based on current vendor catalog data, with the critical caveat that the specific substituted analogs are not functionally interchangeable with the unsubstituted core for many synthetic applications.

Chemical Procurement Building Blocks Cost Analysis

Spiro-Cyclohexane Versus Spiro-Cyclopentane Ring Size Impact on Antimycobacterial Activity: Class-Level SAR Inference

A comparative evaluation of spiro[chroman-2,1'-cycloalkane] derivatives in antimycobacterial assays demonstrates that the spiro-fused ring size (cyclohexane vs. cyclopentane) directly influences biological activity [1]. While the study evaluates 4-triazolyl-substituted derivatives rather than the unsubstituted ketone itself, the data provide class-level inference that the cyclohexane-fused spirochromanone core presents a distinct conformational scaffold relative to the cyclopentane analog.

Antimycobacterial Tuberculosis SAR

Role of the Unsubstituted Spiro[chroman-2,1'-cyclohexan]-4-one Core in Aurone-Hybrid Antimicrobial Scaffolds

The unsubstituted spiro[chroman-2,1'-cyclohexan]-4-one scaffold is not evaluated for intrinsic antimicrobial activity but serves as a comparative baseline for the evaluation of substituted and hybrid derivatives [1]. Methoxy-substituted spirochromanones revealed the best antimicrobial profile among the tested compounds, establishing the unsubstituted core as a control reference rather than an active agent.

Antimicrobial Hybrid Molecules Microwave Synthesis

Procurement-Guiding Application Scenarios for Spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1)


Medicinal Chemistry: Synthesis of VR1 Antagonist Libraries for Pain Therapeutics

Based on the patented synthetic route described in US20090233953A1, spiro[chroman-2,1'-cyclohexan]-4-one serves as the optimal starting material for preparing spiro[chroman-2,1′-cyclohexane]-4-amine derivatives, which are key intermediates in the development of vanilloid receptor subtype 1 (VR1) antagonists [1]. The unsubstituted core permits direct conversion to the 4-amino intermediate via oxime formation and hydrogenation without requiring protection/deprotection steps that would be necessary with hydroxyl- or methoxy-substituted analogs. Research programs targeting pain, inflammatory, or neurological disorders mediated by VR1 activity should procure this compound rather than substituted spirochromanones to maximize synthetic efficiency.

Antimicrobial Drug Discovery: Scaffold for Spirochromanone-Aurone Hybrid Synthesis

As demonstrated in the microwave-assisted synthesis of spirochromanone-aurone hybrids, the spiro[chroman-2,1'-cyclohexan]-4-one core serves as a platform for introducing substituents at the 6- and 7-positions to generate antimicrobial screening libraries [2]. Methoxy-substituted derivatives derived from this core exhibited the most promising antimicrobial profiles. Researchers designing novel antimicrobial agents should procure this unsubstituted building block to enable divergent synthetic elaboration rather than purchasing pre-functionalized analogs that restrict SAR exploration to a single substitution pattern.

Antimycobacterial Agent Development: Exploring Ring-Size SAR

For tuberculosis drug discovery programs investigating spirocyclic chemotypes, procurement of spiro[chroman-2,1'-cyclohexan]-4-one (cyclohexane-fused) rather than the cyclopentane-fused analog is essential for establishing the ring-size structure-activity relationship [3]. The antimycobacterial activity of 1-(spiro[chroman-2,1'-cycloalkan]-4-yl)-1H-1,2,3-triazole derivatives is directly influenced by the spiro ring size, and the cyclohexane-fused core provides a distinct conformational scaffold that cannot be achieved with smaller spiro rings. This compound is the appropriate selection for medicinal chemistry teams systematically evaluating spiro ring size effects on antimycobacterial potency.

Chemical Biology Tool Development: Rigid 3D Scaffold for Target Engagement Studies

The spiro[chroman-2,1'-cyclohexan]-4-one framework represents a rigid, three-dimensional scaffold that has been employed in the development of molecular probes and lead compounds targeting fatty acid synthesis pathways in bacterial pathogens [4]. While the specific biological evaluation data pertains to spiro[chromanone-2,4'-piperidine]-4-one derivatives (which incorporate a nitrogen-containing spiro ring), the cyclohexane-fused oxygen-containing spirochromanone core described here offers a distinct heteroatom and conformational profile. Researchers requiring a non-nitrogenous, oxygen-containing rigid spirocyclic scaffold for target engagement or chemical probe development should select this compound over piperidine-containing analogs when heteroatom identity is a critical design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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